

1-tert-Butyl-3-azetidinol as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 1-tert-Butyl-3-azetidinol

Cat. No.: B075943

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Application Notes: 1-tert-Butyl-3-azetidinol in Medicinal Chemistry

Introduction

1-tert-Butyl-3-azetidinol is a heterocyclic building block featuring a strained four-membered azetidine ring. This strained ring system enhances reactivity, making it a valuable intermediate for constructing complex nitrogen-containing compounds in medicinal chemistry.[1] The azetidine motif is considered a "privileged scaffold" in drug discovery, often used as a bioisosteric replacement for more common saturated heterocycles like piperidines or pyrrolidines. This substitution can lead to significant improvements in drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[2] The tert-Butyl protecting group offers stability under various reaction conditions while allowing for deprotection when necessary.

Key Applications in Drug Discovery

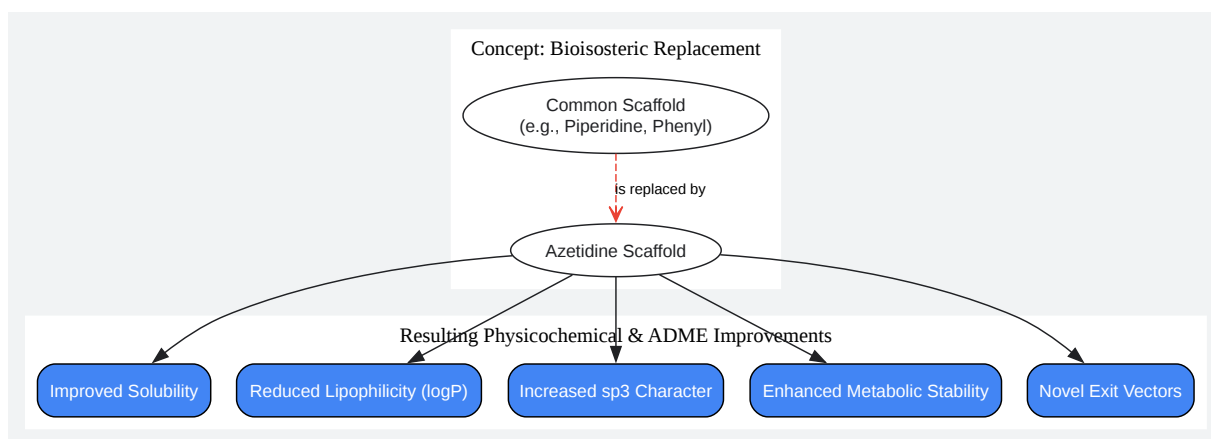
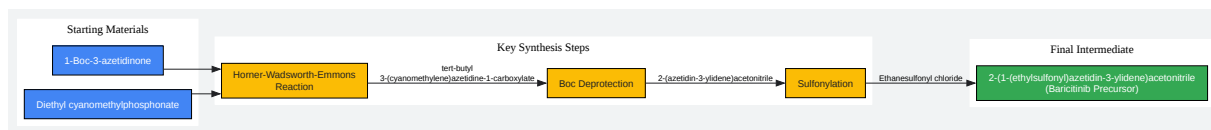
The unique structural and physicochemical properties of the azetidine ring make **1-tert-Butyl-3-azetidinol** and its derivatives, such as 1-Boc-3-azetidinone, versatile scaffolds for a range of therapeutic targets.

- **Janus Kinase (JAK) Inhibitors:** A primary application of azetidine building blocks is in the synthesis of Janus kinase (JAK) inhibitors.[3] Notably, it is a crucial intermediate for

Baricitinib, a JAK1/JAK2 inhibitor approved for treating autoimmune diseases like rheumatoid arthritis.[4][5] The azetidine moiety is a key component of the pharmacophore, contributing to the molecule's binding affinity and overall efficacy.

- **Broader Kinase Inhibition:** The utility of the azetidine scaffold extends to other kinase inhibitor programs. The structural rigidity and defined exit vectors of the azetidine ring allow for precise orientation of substituents to interact with target kinases. For example, the anti-cancer drug Cobimetinib, a MEK inhibitor, features a 3-substituted azetidine motif.[2][6]
- **Bioisosteric Replacement:** The replacement of larger, more lipophilic, or metabolically labile ring systems with the compact azetidine ring is a common strategy in medicinal chemistry. This "escape from flatland" approach increases the three-dimensional character of a molecule, which can enhance target selectivity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][7]
- **Novel Therapeutic Areas:** Researchers have utilized azetidine derivatives synthesized from precursors like **1-tert-Butyl-3-azetidinol** to explore novel therapeutic agents. These include potential treatments for cancer, neurological disorders (such as Sphingosine-1-phosphate receptor agonists), and infectious diseases.[7][8]

Visualizations



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